

Crystal Structure of 5-Benzylhydantoin: A Technical Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Benzylhydantoin

Cat. No.: B043465

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **5-benzylhydantoin**, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of detailed, publicly accessible single-crystal X-ray diffraction data for **5-benzylhydantoin**, this report focuses on the crystal structure of its closely related and structurally significant analog, **5-methyl-5-benzylhydantoin**. The structural insights derived from this analog are highly relevant for understanding the molecular geometry, intermolecular interactions, and solid-state packing of **5-benzylhydantoin** itself. This document details the experimental protocols for synthesis and crystallization, presents a thorough analysis of the crystallographic data, and visualizes key procedural and interactional pathways. All data is presented to facilitate further research and application in drug design and development.

Introduction

Hydantoin and its derivatives are a cornerstone in the development of a wide array of therapeutic agents, exhibiting anticonvulsant, antiarrhythmic, and antitumor activities. The 5-substituted hydantoins, in particular, have attracted significant attention due to their diverse pharmacological profiles. The benzyl group at the 5-position is a common feature in many biologically active hydantoins. A precise understanding of the three-dimensional structure and intermolecular interactions of these molecules is paramount for rational drug design, polymorphism screening, and formulation development.

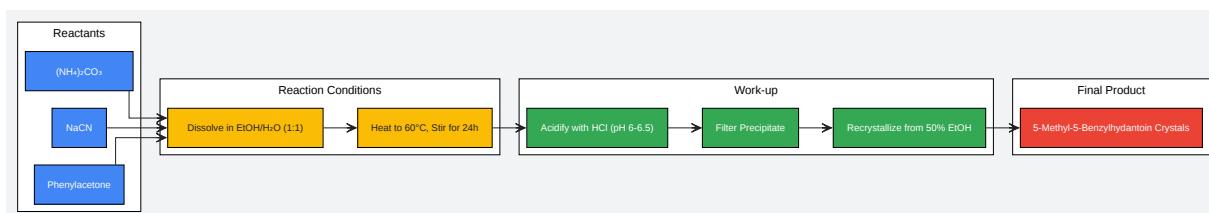
This whitepaper presents a detailed crystallographic analysis of 5-methyl-**5-benzylhydantoin**, serving as a robust model for **5-benzylhydantoin**. The addition of a methyl group at the C5 position provides a valuable point of comparison and is not expected to fundamentally alter the key hydrogen bonding motifs inherent to the hydantoin ring. The data herein is sourced from a comprehensive study involving a modified Bucherer-Berg synthesis and single-crystal X-ray diffraction analysis.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and subsequent X-ray diffraction analysis of 5-methyl-**5-benzylhydantoin** are outlined below. These protocols are based on established methodologies and provide a clear pathway for the replication of these results.[\[1\]](#)

Synthesis of 5-Methyl-5-Benzylhydantoin via Modified Bucherer-Berg Reaction

The synthesis of 5-methyl-**5-benzylhydantoin** was achieved through a one-pot multicomponent reaction, which is an efficient modification of the classical Bucherer-Berg reaction.[\[1\]](#)


Materials:

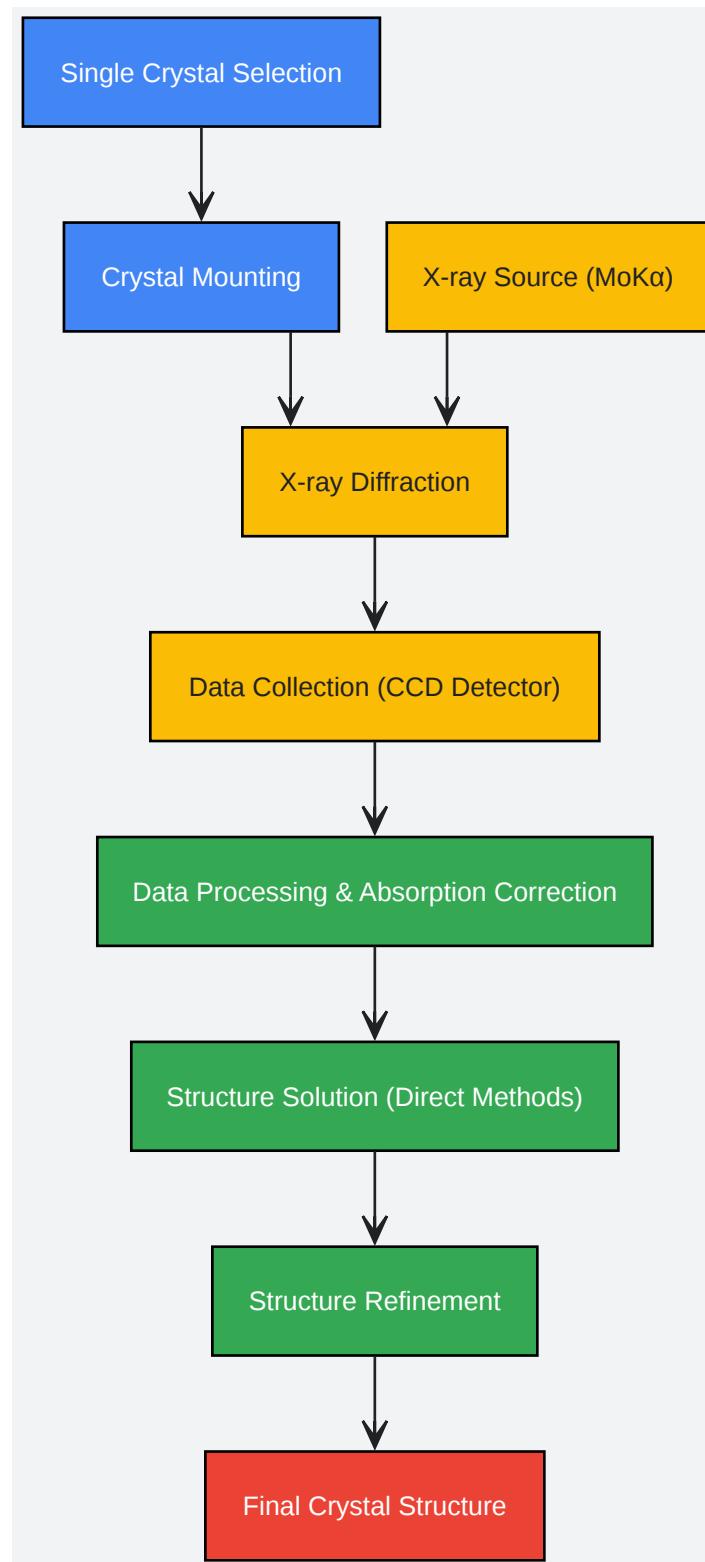
- Phenylacetone
- Ethanol
- Water
- Sodium Cyanide (NaCN)
- Ammonium Carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Phenylacetone (0.1 mol) was dissolved in a 1:1 mixture of ethanol (60 mL) and water (60 mL).

- To this solution, sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) were added.
- The reaction mixture was heated to 60°C and stirred for 24 hours.
- Following the reaction period, the mixture was cooled to room temperature and acidified to a pH of 6-6.5 with concentrated HCl under a fume hood.
- The resulting precipitate was collected by filtration.
- The crude product was recrystallized from a 50% ethanol solution and dried to yield pure 5-methyl-**5-benzylhydantoin**.

[Click to download full resolution via product page](#)


Synthesis workflow for 5-methyl-**5-benzylhydantoin**.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 50% ethanol solution of the synthesized 5-methyl-**5-benzylhydantoin**.^[1] This method yielded colorless, block-shaped crystals.

X-ray Diffraction Analysis

A suitable single crystal was selected and mounted for data collection. The crystallographic data were collected at 290 K using a SupernovaDual diffractometer with a MoK α X-ray source. The collected data were processed and corrected for absorption effects. The crystal structure was solved using direct methods and refined.[\[1\]](#)

[Click to download full resolution via product page](#)

General workflow for single-crystal X-ray diffraction.

Data Presentation

The crystallographic data for 5-methyl-5-benzylhydantoin is summarized in the following tables. The data includes crystal data and structure refinement parameters, as well as key intermolecular hydrogen bond geometries.

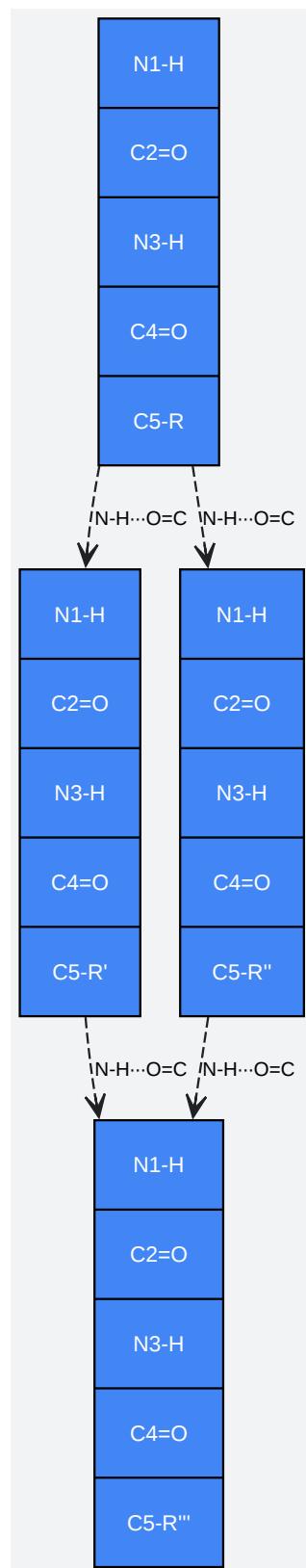
Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C11H12N2O2</chem>
Formula Weight	204.23
Temperature	290 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	Pn
Unit Cell Dimensions	
a	10.55 Å
b	5.85 Å
c	17.05 Å
α	90°
β	97.5°
γ	90°
Volume	1042 Å ³
Z	4
Density (calculated)	1.30 g/cm ³
Absorption Coefficient	0.09 mm ⁻¹
F(000)	432
Refinement	
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.05, wR_2 = 0.12$
R indices (all data)	$R_1 = 0.07, wR_2 = 0.13$

Note: Unit cell dimensions are approximated from the published data. For precise values, refer to the original publication or the CCDC deposition file (2408740).

Hydrogen Bond Geometry

The crystal structure of 5-methyl-5-benzylhydantoin is stabilized by a network of intermolecular hydrogen bonds.[\[1\]](#)[\[2\]](#) The key interactions are of the N-H \cdots O=C type, which are characteristic of hydantoin structures.


Donor-H \cdots Acceptor	D-H (Å)	H \cdots A (Å)	D \cdots A (Å)	D-H \cdots A (°)
N32-H32 \cdots O41	1.02	1.81	2.831	176
N31-H31 \cdots O42	0.91	1.88	2.781	173
N12-H12 \cdots O21	0.91	1.92	2.789	159
N11-H11 \cdots O22	0.92	1.93	2.835	166

Data sourced from "A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations".[\[1\]](#)[\[2\]](#)

Intermolecular Interactions

The supramolecular architecture of crystalline 5-methyl-5-benzylhydantoin is primarily governed by strong intermolecular N-H \cdots O=C hydrogen bonds.[\[1\]](#)[\[2\]](#) These interactions link the molecules into a robust three-dimensional network. Each hydantoin molecule participates in four strong hydrogen bonds, with the two N-H groups acting as donors and the two carbonyl oxygen atoms acting as acceptors.

In addition to these strong interactions, weaker C-H \cdots O hydrogen bonds and other short intermolecular contacts contribute to the overall stability of the crystal lattice.[\[2\]](#) Notably, π - π stacking interactions between the benzyl rings were not observed in this structure. The combination of these forces results in a layered packing arrangement of the molecules in the crystal.

[Click to download full resolution via product page](#)

Key hydrogen bonding interactions in the crystal lattice.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 5-methyl-**5-benzylhydantoin**, a close and informative analog of **5-benzylhydantoin**. The presented data, including experimental protocols, crystallographic parameters, and an analysis of intermolecular forces, offers valuable insights for researchers in medicinal chemistry and materials science. The robust hydrogen-bonding network is a key feature of the hydantoin scaffold and plays a crucial role in the solid-state properties of this class of compounds. The information and visualizations provided herein are intended to serve as a foundational resource for the continued development and understanding of hydantoin-based molecules. For definitive crystallographic details, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) deposition number 2408740.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Crystal Structure of 5-Benzylhydantoin: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043465#crystal-structure-analysis-of-5-benzylhydantoin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com